molecular formula C16H11BrN2O2 B2995429 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid CAS No. 1195570-72-9

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2995429
CAS No.: 1195570-72-9
M. Wt: 343.18
InChI Key: ZNGRVVPIMHFYFT-UHFFFAOYSA-N
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Description

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom at the 4-position and phenyl groups at the 1 and 5 positions of the pyrazole ring, along with a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl groups and the pyrazole ring.

    Esterification and Amidation: The carboxylic acid group can participate in esterification and amidation reactions to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification.

    Amidation: Amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amidation.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the phenyl groups or the pyrazole ring.

    Reduction Products: Reduced forms of the phenyl groups or the pyrazole ring.

    Esters and Amides: Ester and amide derivatives of the carboxylic acid group.

Scientific Research Applications

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play a crucial role in binding to these targets, while the carboxylic acid group may participate in hydrogen bonding and other interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with methyl groups instead of phenyl groups.

    4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with methyl groups instead of phenyl groups.

    4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a benzoyl group instead of a bromine atom.

Uniqueness

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and phenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-1,5-diphenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-14(16(20)21)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGRVVPIMHFYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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